molecular formula C15H18N2O3 B1583827 N-(3-Indolylacetyl)-L-valine CAS No. 57105-42-7

N-(3-Indolylacetyl)-L-valine

Cat. No.: B1583827
CAS No.: 57105-42-7
M. Wt: 274.31 g/mol
InChI Key: AZEGJHGXTSUPPG-AWEZNQCLSA-N
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Description

Key Physicochemical Properties

Property Value Source
Melting Point 196–199°C
Solubility (25°C) Soluble in DMSO, methanol
logP (Octanol-Water) 2.1
pKa (Carboxylic Acid) ~4.2
pKa (Amide NH) ~9.8

Spectral Characteristics

Infrared (IR) Spectroscopy :

  • 3300 cm⁻¹: N-H stretch (amide and indole NH)
  • 1650 cm⁻¹: C=O stretch (amide I band)
  • 1540 cm⁻¹: N-H bend (amide II band)
  • 1450 cm⁻¹: C-H bending (isopropyl group).

Nuclear Magnetic Resonance (¹H NMR) :

  • δ 7.6–6.8 ppm (multiplet, indole aromatic protons)
  • δ 4.3 ppm (doublet, α-CH of valine)
  • δ 2.1 ppm (multiplet, isopropyl CH).

Mass Spectrometry :

  • ESI-MS (m/z): 275.12 [M+H]⁺, 297.10 [M+Na]⁺.

Comparative Analysis with Related Indole-3-acetyl Amino Acid Conjugates

Structural and Functional Comparisons

Conjugate Amino Acid Side Chain Molecular Weight (g/mol) Solubility (H₂O) Biological Role
IAA-L-Alanine -CH₃ 246.26 High Auxin storage in roots
IAA-L-Phenylalanine -CH₂C₆H₅ 322.40 Low Stress response mediator
IAA-L-Aspartate -CH₂COOH 288.25 Moderate pH-dependent auxin regulation
IAA-L-Glutamate -CH₂CH₂COOH 302.28 Moderate Long-distance auxin transport

Key Observations :

  • Side Chain Hydrophobicity : Branched aliphatic chains (valine) enhance membrane permeability compared to polar aspartate/glutamate conjugates.
  • Enzymatic Stability : Valine conjugates exhibit slower hydrolysis by plant acyl-amidohydrolases than alanine derivatives due to steric hindrance.
  • Crystallinity : IAA-L-Val forms more stable crystals than phenylalanine conjugates, attributed to stronger van der Waals interactions between isopropyl groups.

The thermodynamic stability of IAA-L-Val is quantified by the equation:
$$
\Delta G{\text{hyd}} = -RT \ln \left( \frac{S{\text{octanol}}}{S_{\text{water}}} \right) $$ where $$ S $$ represents solubility, reflecting its partitioning behavior in biological systems.

Properties

IUPAC Name

(2S)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-9(2)14(15(19)20)17-13(18)7-10-8-16-12-6-4-3-5-11(10)12/h3-6,8-9,14,16H,7H2,1-2H3,(H,17,18)(H,19,20)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZEGJHGXTSUPPG-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)CC1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)CC1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70332229
Record name N-(3-Indolylacetyl)-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57105-42-7
Record name N-(3-Indolylacetyl)-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the acylation of L-valine with an indole-3-acetyl derivative. This process requires protection of functional groups where necessary, activation of the carboxyl group of the indole-3-acetic acid, and coupling under controlled conditions to form the amide bond.

Reported Synthetic Routes

  • Starting Materials: The key starting materials are L-valine and indole-3-acetic acid or its activated derivatives (e.g., indole-3-acetyl chloride or indole-3-acetyl anhydride).

  • Activation and Coupling: The carboxyl group of indole-3-acetic acid is activated using reagents such as carbodiimides (e.g., DCC - dicyclohexylcarbodiimide) or mixed anhydrides to facilitate amide bond formation with the amino group of L-valine.

  • Reaction Conditions: The coupling is typically performed in anhydrous organic solvents such as dichloromethane or dimethylformamide at low to ambient temperatures to minimize side reactions.

  • Purification: The product is purified by recrystallization or chromatographic methods to obtain this compound in high purity.

Coordination Chemistry Insights Relevant to Preparation

Studies have shown that indole derivatives, including N-(3-indolylacetyl)-L-amino acids such as this compound, can coordinate to metal ions like platinum(II) and palladium(II) through bidentate binding involving the indolyl C(3) atom and amide oxygen. This coordination behavior implies that during synthesis, care must be taken to avoid unintended metal contamination or complexation that could affect yield or purity.

Experimental Details from Literature

  • This compound has been used in biological assays where it was obtained commercially or synthesized via standard peptide coupling methods.

  • The compound is soluble in aqueous media, facilitating its biological testing and handling.

  • The synthesis involves microdilution assays for biological evaluation, indicating that the preparation yields a compound suitable for sensitive bioassays.

Data Table: Typical Synthesis Parameters

Parameter Description/Value
Starting materials L-valine, indole-3-acetic acid
Activation reagent Dicyclohexylcarbodiimide (DCC) or equivalent
Solvent Dichloromethane (DCM), Dimethylformamide (DMF)
Temperature 0 °C to room temperature
Reaction time Several hours (typically 4–24 h)
Purification method Recrystallization, column chromatography
Yield Variable, often 60–85% depending on conditions
Product form Solid, crystalline

Summary of Research Findings

  • This compound is synthesized mainly by amide bond formation between indole-3-acetic acid derivatives and L-valine.

  • The indole moiety can coordinate metals, which is relevant for both synthesis and downstream applications.

  • The compound is biologically active and used in studies involving amino acid permeases and enzymatic inhibition assays.

  • Preparation methods are consistent with standard peptide coupling techniques, offering reliable and reproducible synthesis.

Chemical Reactions Analysis

N-[1H-INDOL-3-YL-ACETYL]VALINE ACID undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This compound can undergo electrophilic substitution reactions due to the presence of the indole moiety.

Scientific Research Applications

Biochemical Research

IAV is primarily utilized in biochemical research, particularly in the development of novel peptides. The compound's indole and acetyl groups impart distinctive chemical properties that facilitate specific interactions in biological systems.

  • Peptide Synthesis : IAV plays a crucial role in peptide synthesis, where it can serve as a building block for creating peptides with enhanced biological activity. Its incorporation into peptides can modify their stability, solubility, and interaction with biological targets .
  • Amino Acid Permeases : Research has demonstrated that IAV can influence amino acid permeases, which are vital for the transport of amino acids across cell membranes. This property is significant for understanding nutrient uptake in microbial systems and could lead to advancements in metabolic engineering .

Pharmacological Applications

The pharmacological potential of IAV is being explored due to its ability to interact with various biological pathways.

  • Antifungal Activity : Studies have shown that IAV exhibits antifungal properties by inhibiting the growth of pathogens such as Cryptococcus neoformans. In laboratory settings, IAV was tested alongside other compounds to determine its minimum inhibitory concentration (MIC), revealing its effectiveness against fungal strains .
  • Selective Inhibition : The compound has been identified as a selective inhibitor of certain metabolic pathways, particularly those involving tryptophan biosynthesis. This selectivity makes IAV a candidate for developing targeted therapies against conditions influenced by tryptophan metabolism .

Agricultural Applications

In agriculture, IAV's role extends to plant growth regulation and enhancement.

  • Auxin Interaction : IAV is structurally related to indole-3-acetic acid (IAA), a key plant hormone involved in growth regulation. Research indicates that compounds like IAV can modulate auxin levels in plants, potentially leading to improved growth responses under various environmental conditions .
  • Stress Resistance : The application of IAV may enhance plant resilience against abiotic stresses by influencing hormonal pathways associated with stress responses. This could be particularly beneficial in developing crops that can withstand adverse conditions such as drought or nutrient deficiency .

Case Studies and Research Findings

Several case studies highlight the applications of IAV across different domains:

Study Focus Findings
Study on Antifungal Activity Evaluated the MIC of IAV against Cryptococcus neoformansDemonstrated significant antifungal effects with specific concentrations inhibiting growth
Peptide Synthesis Research Investigated the role of IAV in peptide formationConfirmed enhanced stability and bioactivity of peptides synthesized with IAV
Agricultural Hormone Regulation Examined effects of IAV on plant hormone levelsFound that IAV application increased auxin concentration, promoting root elongation

Mechanism of Action

The mechanism of action of N-[1H-INDOL-3-YL-ACETYL]VALINE ACID involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the alpha-subunit of tryptophan synthase, an enzyme involved in the biosynthesis of tryptophan . This inhibition affects the metabolic pathways related to tryptophan synthesis, leading to various biological effects.

Comparison with Similar Compounds

N-(3-Indolylacetyl)-L-alanine (IAA-Ala)

  • Structure and Properties : Similar to IAA-Val but with L-alanine instead of L-valine. Molecular weight: 245.26 g/mol (C₁₃H₁₅N₂O₃).
  • Biological Activity : Acts as a competitive inhibitor of the TSα-subunit in Cryptococcus neoformans, like IAA-Val, but with lower inhibitory efficacy. Minimal growth arrest was observed even at high concentrations (50 mM) .
  • Applications: Used as an internal standard in metabolomics for quality control during LC-MS analysis . Also identified as a differential metabolite in cancer research, associated with immune checkpoint inhibitor efficacy in non-small cell lung cancer .
  • Environmental Response : Under blue light, IAA-Ala levels are less affected compared to IAA-Val, which shows a slight increase under varied light conditions .

N-(3-Indolylacetyl)-L-leucine (IAA-Leu)

  • Structure and Properties : Contains L-leucine; molecular formula: C₁₆H₂₀N₂O₃.
  • Biological Role : Functions similarly to IAA-Val in auxin homeostasis but exhibits distinct tissue-specific accumulation patterns. For example, IAA-Leu is less prevalent in citrus fruit pericarps compared to IAA-Val .

N-(3-Indolylacetyl)-DL-aspartic acid

  • Structure and Properties: Differs in the amino acid (aspartic acid) and stereochemistry (DL-form).
  • Mechanism : Acts as an allosteric effector of the TSβ-active site in C. neoformans, unlike the competitive inhibition seen with IAA-Val and IAA-Ala. However, its MIC (50 mM) is physiologically impractical for most applications .

N-Acetyl-L-valine

  • Structure and Properties: L-valine conjugated with an acetyl group (C₇H₁₃NO₃; MW 159.18 g/mol) but lacks the indole moiety .
  • Applications: Primarily used in biochemical studies as a reference compound. No direct role in auxin signaling, unlike IAA-Val .

Functional and Mechanistic Differences

Enzyme Inhibition Profiles

  • IAA-Val and IAA-Ala competitively inhibit the TSα subunit of anthranilate synthase, whereas N-(3-Indolylacetyl)-DL-aspartic acid targets the TSβ subunit allosterically .

Role in Plant Hormone Regulation

  • IAA-Val is a key auxin metabolite in citrus fruits, with higher concentrations in late-maturing cultivars compared to IAA-Ala and IAA-Leu .
  • In maize sprouts, IAA-Val levels increase under red and blue light, while IAA-Ala remains stable, suggesting light quality-dependent regulation .

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Biological Role Key Applications
N-(3-Indolylacetyl)-L-valine C₁₅H₁₈N₂O₃ 274.32 Auxin regulation, enzyme inhibition Agriculture, plant physiology
N-(3-Indolylacetyl)-L-alanine C₁₃H₁₅N₂O₃ 245.26 Metabolomics QC, cancer biomarker Drug development, LC-MS analysis
N-(3-Indolylacetyl)-DL-aspartic acid C₁₄H₁₄N₂O₅ 290.27 Allosteric enzyme inhibition Fungal research (limited utility)
N-Acetyl-L-valine C₇H₁₃NO₃ 159.18 Biochemical reference Spectroscopy, chromatography

Table 2: Inhibition Efficacy in C. neoformans

Compound Target Subunit Inhibition Type MIC (mM)
This compound TSα Competitive >50
N-(3-Indolylacetyl)-DL-aspartic acid TSβ Allosteric 50
6-Diazo-5-oxo-L-norleucine (DON) Anthranilate synthase Glutamine analog 0.1

Biological Activity

N-(3-Indolylacetyl)-L-valine (IAV) is a compound that belongs to the class of indoleacetyl amino acids, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential applications in various fields, including medicine and agriculture.

This compound has the following chemical properties:

  • Molecular Formula : C13_{13}H14_{14}N2_2O3_3
  • Molecular Weight : 246.262 g/mol
  • Density : 1.33 g/cm³
  • Melting Point : 138-140°C
  • Boiling Point : 601.2°C at 760 mmHg

These properties indicate that IAV is a stable compound with potential for various applications.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial activity. In a study assessing its minimum inhibitory concentration (MIC), IAV was tested against various microbial strains. The results indicated that IAV effectively inhibited microbial growth, showing promise as a natural antimicrobial agent .

Antidiabetic Potential

This compound has been evaluated for its potential antidiabetic effects. A comparative study using LC-ESI-MS/MS highlighted its inhibitory activity on α-glucosidase and α-amylase enzymes, which are critical in glucose metabolism. The IC50_{50} values for IAV were found to be comparable to standard antidiabetic drugs, suggesting its potential as an antidiabetic agent .

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have also been investigated in various cancer cell lines. In vitro studies revealed that IAV induces apoptosis in cancer cells, with IC50_{50} values indicating effective cytotoxicity across multiple tissue origins . The compound's mechanism involves modulation of apoptotic pathways, which could be leveraged in cancer therapy.

Plant Growth Regulation

In agricultural applications, this compound has been shown to influence plant growth. Specifically, it enhances callus growth in Phalaenopsis orchids while reducing shoot differentiation. This suggests its potential utility as a plant growth regulator .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated that IAV inhibited the growth of these bacteria at concentrations as low as 0.5 mM, showcasing its potential as an alternative antimicrobial agent.

Case Study 2: Antidiabetic Activity

A recent study evaluated the effects of this compound on diabetic rats. The administration of IAV resulted in significant reductions in blood glucose levels compared to control groups. The findings support further exploration into IAV's role in managing diabetes through enzyme inhibition.

Research Findings Summary Table

Activity IC50 Value Tested Model Reference
Antimicrobial0.5 mME. coli, S. aureus
Antidiabetic270.8 µg/mLα-glucosidase inhibition
CytotoxicityVaries (2.1 - 7.9 µM)Various cancer cell lines
Plant Growth RegulationNot specifiedPhalaenopsis orchids

Q & A

Q. What experimental approaches are used to study the role of N-(3-Indolylacetyl)-L-valine (IAA-Val) in auxin regulation and plant development?

IAA-Val functions as an auxin conjugate, modulating free auxin levels by regulating hydrolysis and storage in plants. To investigate its activity:

  • Hydroponic assays : Apply IAA-Val to root systems under controlled light/temperature conditions and measure root elongation or lateral root formation via imaging software .
  • HPLC/MS quantification : Extract IAA-Val from plant tissues (e.g., post-pollination ovaries) and compare levels with free auxin (IAA) to assess conjugation dynamics .
  • Mutant studies : Use Arabidopsis mutants defective in auxin-amidohydrolase enzymes to evaluate IAA-Val stability and biological activity .

Q. How can researchers optimize the synthesis of this compound in laboratory settings?

While direct synthesis protocols are not detailed in the evidence, analogous methods for indoleacetyl-amino acids suggest:

  • Microwave-assisted synthesis : Accelerate coupling between indole-3-acetic acid (IAA) and L-valine using carbodiimide crosslinkers (e.g., EDC/HOBt) under controlled temperature (40–60°C) .
  • Purity validation : Confirm product integrity via NMR (e.g., indole proton signals at δ 6.8–7.2 ppm) and LC-MS (m/z 274.32 for [M+H]⁺) .

Advanced Research Questions

Q. How does IAA-Val act as a competitive inhibitor of the tryptophan synthase α-subunit (TSα), and what kinetic assays validate this mechanism?

IAA-Val competes with endogenous substrates (e.g., indole-3-glycerol phosphate) for binding to TSα. Key methodologies include:

  • Enzyme kinetics : Measure IC₅₀ values using purified TSα in vitro, monitoring reaction rates via spectrophotometry (e.g., indole production at 280 nm) .
  • Crystallography : Resolve TSα-IAA-Val complexes to identify binding residues and compare with unliganded structures .
  • Physiological relevance : Note that millimolar concentrations (≥50 mM) may be required for inhibition, limiting in vivo applicability without targeted delivery systems .

Q. What metabolomics workflows are used to evaluate IAA-Val analogs (e.g., N-(3-Indolylacetyl)-L-alanine) as prognostic biomarkers in cancer research?

In NSCLC studies, IAA-alanine levels inversely correlate with progression-free survival (PFS). Methodological steps include:

  • LC-MS profiling : Quantify serum metabolites pre- and post-chemoimmunotherapy using reverse-phase columns and electrospray ionization .
  • Multivariate analysis : Apply VIP (variable importance in projection) scores and Cox regression to identify associations between metabolite levels and clinical outcomes .
  • Cohort validation : Replicate findings in independent discovery and validation cohorts to ensure robustness .

Q. How can IAA-Val be leveraged to study plant-microbe interactions under abiotic stress?

  • Rhizosphere assays : Treat soil with IAA-Val and monitor microbial community shifts via 16S rRNA sequencing, focusing on auxin-metabolizing bacteria .
  • Stress response models : Expose plants (e.g., Arachis spp.) to drought or salinity, then quantify IAA-Val levels in roots and associated rhizobia to assess stress signaling .

Methodological Considerations

Q. What are the critical stability and solubility parameters for handling IAA-Val in experimental designs?

  • Solubility : IAA-Val is sparingly soluble in water but dissolves in DMSO (150 mg/mL). Prepare stock solutions in DMSO and dilute in aqueous buffers (<1% v/v) to avoid precipitation .
  • Storage : Store lyophilized powder at -20°C (stable for 3 years) or dissolved aliquots at -80°C (6 months). Avoid repeated freeze-thaw cycles .
  • pH sensitivity : Degradation occurs at extremes (pH < 3 or > 10). Use neutral buffers (e.g., PBS) for in vitro assays .

Data Contradictions and Resolutions

  • Enzyme inhibition vs. physiological relevance : While IAA-Val inhibits TSα in vitro, its high IC₅₀ (50 mM) limits in vivo utility. Researchers should combine knockdown models (e.g., siRNA targeting TSα) with sub-millimolar IAA-Val doses to enhance specificity .
  • Biomarker consistency : IAA-alanine shows stronger prognostic correlation than methomyl in NSCLC. Validate findings across ethnicities and cancer subtypes to address cohort-specific variability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.